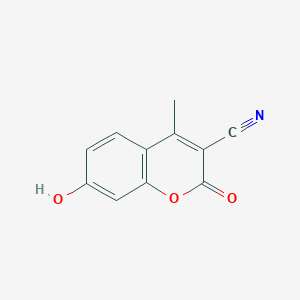

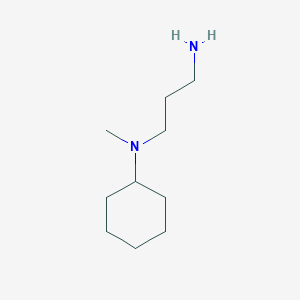

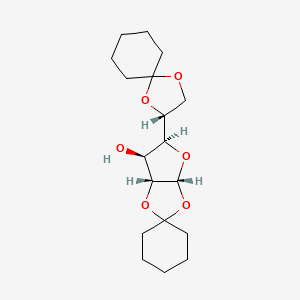

![molecular formula C12H14O4 B1353733 (2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid CAS No. 893733-63-6](/img/structure/B1353733.png)

(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid, also known as 4-methoxy-3-methoxymethyl-phenylacrylic acid (MMMPA), is an organic compound with a molecular formula of C10H12O4. It is a white powder and has a melting point of 118-121°C. MMMPA is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of other compounds.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

The study by Obregón-Mendoza et al. (2018) on the synthesis and biological activity of ether and ester derivatives of trans-ferulic acid, including (2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid, revealed that compounds with free phenolic hydroxyls exhibited scavenging free-radical and antioxidant activity. Moderate scavenging free-radical activity was observed in compound (2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid, with compound showing moderate inhibition of lipid peroxidation and significant inhibition of cell growth in tumor cell lines, indicating potential for anticancer applications (Obregón-Mendoza et al., 2018).

Polymer Modification and Applications

Aly and El-Mohdy (2015) discussed the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including derivatives related to (2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid. The amine-modified polymers demonstrated increased swelling and thermal stability, along with promising antibacterial and antifungal activities, suggesting their utility in medical applications (Aly & El-Mohdy, 2015).

Optoelectronic Properties

Fonkem et al. (2019) conducted a theoretical study on the optoelectronic properties of a molecule closely related to (2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid, highlighting its potential as a nonlinear optical material. The study provided insights into the molecule's structural, optoelectronic, and thermodynamic properties, indicating its applicability in dye-sensitized solar cells (DSSCs) and other optoelectronic devices (Fonkem et al., 2019).

Photocrosslinkable Polymers for Advanced Technologies

Tamilvanan et al. (2008) synthesized and characterized photocrosslinkable polymers containing (2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid derivatives. These polymers exhibited potential applications as photoresists due to their thermal stability and photoreactivity, suggesting their use in advanced technological applications like photolithography (Tamilvanan et al., 2008).

Structured Phenolic Lipids as Antioxidants

Reddy et al. (2010) described the chemo-enzymatic synthesis of structured triacylglycerol bearing derivatives of (2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid, showcasing their improved antioxidant activity in various in vitro assays. This indicates their potential as lipophilic antioxidants in food and pharmaceutical industries (Reddy et al., 2010).

Propiedades

IUPAC Name |

(E)-3-[4-methoxy-3-(methoxymethyl)phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-15-8-10-7-9(4-6-12(13)14)3-5-11(10)16-2/h3-7H,8H2,1-2H3,(H,13,14)/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDFDLLRXKPDKI-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)C=CC(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCC1=C(C=CC(=C1)/C=C/C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

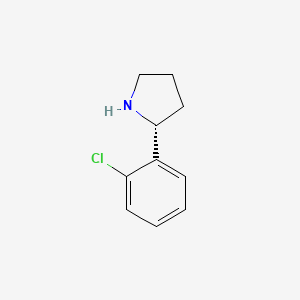

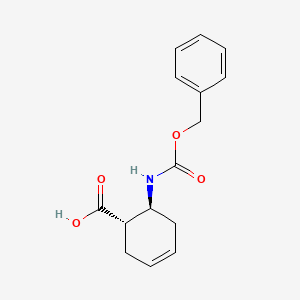

![(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B1353653.png)

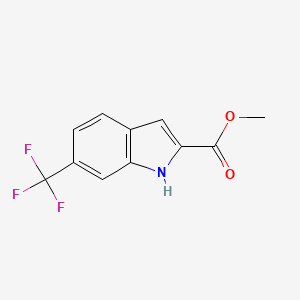

![2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1353668.png)

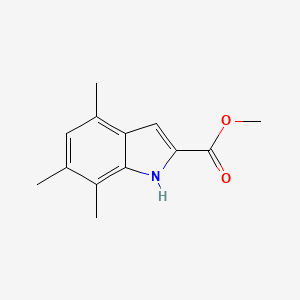

![N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine](/img/structure/B1353685.png)